N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-{[4-(dimethylamino)phenyl]methylene}-1,2-ethanediamine
Description
N¹-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N²-{[4-(dimethylamino)phenyl]methylene}-1,2-ethanediamine is a structurally complex organic compound featuring a pyridine core substituted with chlorine and trifluoromethyl groups at the 3- and 5-positions, respectively. The ethanediamine bridge links this pyridinyl moiety to a 4-(dimethylamino)phenylmethylene group.
Properties
IUPAC Name |
3-chloro-N-[2-[[4-(dimethylamino)phenyl]methylideneamino]ethyl]-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF3N4/c1-25(2)14-5-3-12(4-6-14)10-22-7-8-23-16-15(18)9-13(11-24-16)17(19,20)21/h3-6,9-11H,7-8H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXMTDVAVWQKGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that many compounds with similar structures are often involved in inhibiting various enzymes or interacting with receptors in the body .
Mode of Action
It’s known that many similar compounds often work by binding to their target proteins and modulating their activity, which can lead to changes in cellular processes .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately describe the biochemical pathways it affects. Many similar compounds are involved in pathways related to cell signaling, metabolism, or gene expression .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects would likely depend on the specific targets of the compound and how its interaction with these targets alters cellular processes .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact a compound’s ability to interact with its targets. Additionally, the compound’s chemical stability could be affected by these factors, potentially altering its effectiveness .
Biological Activity
N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-{[4-(dimethylamino)phenyl]methylene}-1,2-ethanediamine (CAS Number: 338772-57-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H11ClF3N5O2
- Molecular Weight : 361.71 g/mol
- CAS Number : 338772-57-9
- Purity : ≥ 98%
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyridine ring and subsequent functionalization. The detailed synthetic route has been documented in various studies, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Antitumor Activity
Research indicates that N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-{[4-(dimethylamino)phenyl]methylene}-1,2-ethanediamine exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
The proposed mechanism of action involves the inhibition of key signaling pathways associated with tumor growth. Specifically, it has been shown to target:
- Raf Kinase : Inhibition of Raf kinase activity, which is crucial for MAPK/ERK signaling pathway modulation.
- Topoisomerases : The compound also exhibits activity against bacterial topoisomerases, suggesting potential as an antibiotic agent as well.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.015 µg/mL | |
| Escherichia coli | 0.25 µg/mL | |
| Streptococcus pneumoniae | 0.012 µg/mL |
These findings indicate that N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-{[4-(dimethylamino)phenyl]methylene}-1,2-ethanediamine may serve as a promising candidate for developing new antimicrobial therapies.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Antitumor Efficacy : A study conducted on mice xenografted with human breast cancer cells showed a significant reduction in tumor size when treated with this compound compared to controls, highlighting its potential for further clinical development.
- Antimicrobial Efficacy in Clinical Isolates : Another study focused on clinical isolates from patients with bacterial infections demonstrated that this compound effectively inhibited growth in resistant strains, suggesting its utility in treating drug-resistant infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several derivatives, differing primarily in substituents on the pyridine and phenyl rings. Key comparisons include:
Substituent Impact:
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-dimethylaminophenyl group (electron-donating) contrasts with the nitro (NO₂) group in CAS 338772-63-7 (electron-withdrawing), which may influence solubility and reactivity. Dimethylamino groups enhance solubility in polar solvents, whereas nitro groups reduce it .
Physicochemical Properties
- Lipophilicity (logP): The trifluoromethyl group in all compounds increases lipophilicity, but the dimethylamino group in the target compound may counterbalance this, yielding a lower logP than CAS 338772-63-7 (estimated logP: target ~3.5 vs. CAS 338772-63-7 ~4.2) .
- Solubility: The dimethylamino group enhances aqueous solubility compared to nitro-substituted analogs, which are more prone to aggregation .
Stability and Industrial Relevance
- Stability: The target compound’s dimethylamino group may render it sensitive to oxidative degradation, whereas nitro-containing analogs (e.g., CAS 338772-63-7) are more stable under acidic conditions but prone to reduction .
- Applications: These compounds are primarily used as intermediates in pharmaceutical synthesis. For example, CAS 341966-48-1 is a precursor in antimalarial drug development , while the target compound could serve in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
